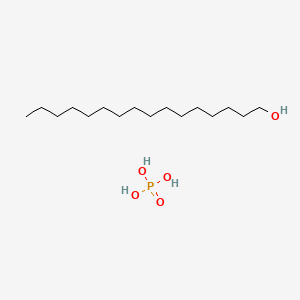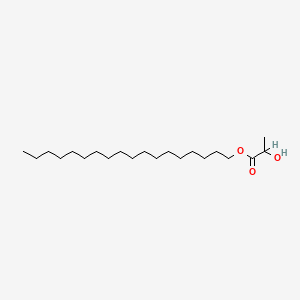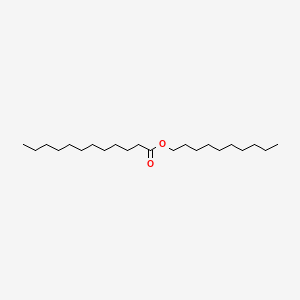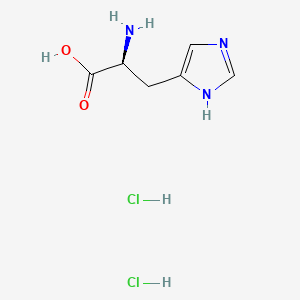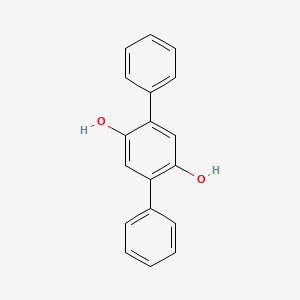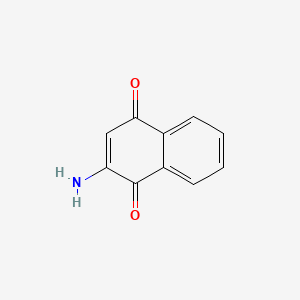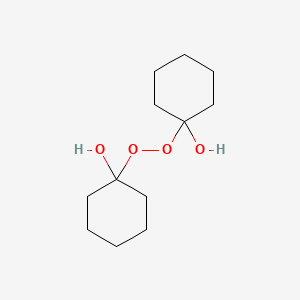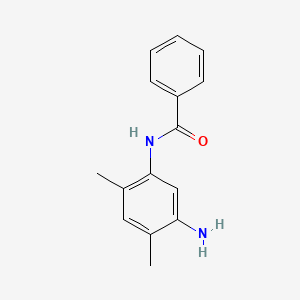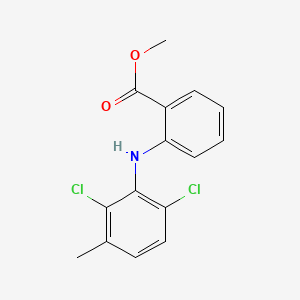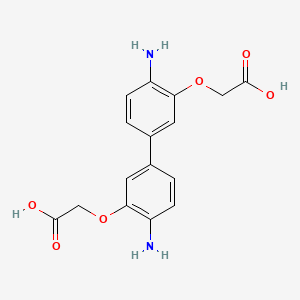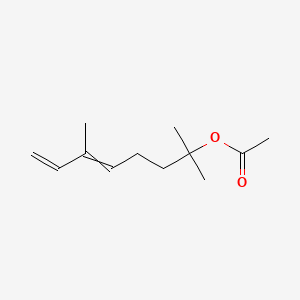
2,6-Dimethylocta-5,7-dien-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-5,7-dien-2-yl acetate is an organic compound with the molecular formula C12H20O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diene and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-2-yl acetate typically involves the esterification of 2,6-dimethylocta-5,7-dien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-5,7-dien-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halides, amines
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-5,7-dien-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-5,7-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The diene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2,6-Dimethylocta-5,7-dien-2-yl acetate can be compared with other similar compounds, such as:
Geranyl acetate: Similar structure but different functional groups.
Linalyl acetate: Another acetate ester with a similar molecular framework.
Citronellyl acetate: Shares the acetate group but has a different carbon skeleton.
These compounds share some similarities in their chemical properties and applications but differ in their specific structures and reactivity, making this compound unique in its own right.
Propiedades
Número CAS |
72214-23-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(5E)-2,6-dimethylocta-5,7-dien-2-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,8H,1,7,9H2,2-5H3/b10-8+ |
Clave InChI |
JAVBVYXSVDXAQK-CSKARUKUSA-N |
SMILES |
CC(=CCCC(C)(C)OC(=O)C)C=C |
SMILES isomérico |
C/C(=C\CCC(C)(C)OC(=O)C)/C=C |
SMILES canónico |
CC(=CCCC(C)(C)OC(=O)C)C=C |
| 72214-23-4 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



